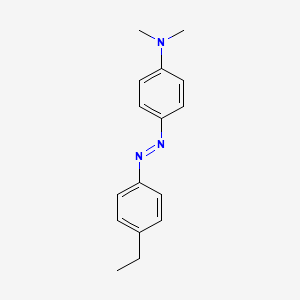

4'-Ethyl-4-dimethylaminoazobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5302-41-0 |

|---|---|

Molecular Formula |

C16H19N3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3 |

InChI Key |

DGQBCKAZUSBZND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4'-Ethyl-4-dimethylaminoazobenzene and the Parent Compound 4-Dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides available information on 4'-Ethyl-4-dimethylaminoazobenzene and a comprehensive overview of its parent compound, 4-Dimethylaminoazobenzene. Due to the limited availability of specific data for the ethyl derivative, this guide focuses on the well-characterized properties and experimental data of 4-Dimethylaminoazobenzene, a compound of significant interest in toxicological and oncological research.

This compound: Physicochemical Properties

| Property | Calculated Value |

| Molecular Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.34 g/mol |

The lack of a specific CAS number suggests that this derivative may not be commercially available or has not been extensively studied and registered. Researchers interested in this specific compound may need to undertake its synthesis and characterization.

In-Depth Technical Guide: 4-Dimethylaminoazobenzene (DAB)

Given the data gap for the ethyl derivative, this guide will now focus on the parent compound, 4-Dimethylaminoazobenzene (also known as DAB, Methyl Yellow, or Butter Yellow). This compound serves as a crucial reference for understanding the properties and potential biological activities of its derivatives.

Core Data Presentation

The following table summarizes the key physicochemical and toxicological properties of 4-Dimethylaminoazobenzene.

| Property | Value | Reference |

| CAS Number | 60-11-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅N₃ | [1][3] |

| Molecular Weight | 225.3 g/mol | [1][4] |

| Appearance | Yellow, leaf-shaped crystals or orange-yellow powder | [1][4] |

| Melting Point | 111–116 °C (decomposes) | [3] |

| Solubility | Insoluble in water; soluble in ethanol, benzene, chloroform, ether, oils | [4] |

| Carcinogenicity | IARC Group 2B (Possibly carcinogenic to humans) | [4] |

| Primary Use in Research | Positive control for inducing liver cancer in experimental animals | [5] |

Experimental Protocols and Methodologies

While specific, detailed experimental protocols are proprietary to the conducting laboratories, the general methodology for assessing the carcinogenicity of compounds like 4-Dimethylaminoazobenzene in animal models follows established guidelines. A general workflow is described below and visualized in the subsequent diagram.

General Carcinogenicity Bioassay Protocol:

-

Animal Model Selection: Typically, rodent models such as rats or mice are used.

-

Dose Formulation and Administration: The test compound (4-Dimethylaminoazobenzene) is dissolved or suspended in a suitable vehicle (e.g., corn oil). Administration is commonly performed via oral gavage or by incorporating the compound into the diet.

-

Dose Range Finding Studies: Preliminary studies are conducted to determine the maximum tolerated dose (MTD) and to establish dose levels for the long-term bioassay.

-

Long-Term Exposure: Animals are exposed to multiple dose levels of the compound for a significant portion of their lifespan (e.g., 2 years for rats). A control group receives the vehicle only.

-

Clinical Observation and Pathology: Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically.

-

Data Analysis: Tumor incidence and latency are statistically analyzed to determine the carcinogenic potential of the compound.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of 4-Dimethylaminoazobenzene.

Caption: A generalized workflow for the in-vivo carcinogenicity assessment of chemical compounds.

Caption: A simplified diagram illustrating the conceptual steps of metabolic activation leading to the carcinogenicity of 4-Dimethylaminoazobenzene.

References

- 1. 4-Ethynyl-N,N-dimethylaniline 97 17573-94-3 [sigmaaldrich.com]

- 2. N-ETHYL-4-AMINOAZOBENZENE | CAS#:2058-67-5 | Chemsrc [chemsrc.com]

- 3. chemsigma.com [chemsigma.com]

- 4. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Nitro-4-dimethylaminoazobenzene | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4'-Ethyl-4-dimethylaminoazobenzene in different solvents

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Solubility of 4'-Ethyl-4-dimethylaminoazobenzene

Executive Summary

This technical guide addresses the solubility of the compound this compound. A comprehensive search of scientific literature, chemical databases, and supplier documentation was conducted to collate quantitative and qualitative solubility data.

Crucially, this exhaustive search revealed a significant lack of available data specifically for this compound. No peer-reviewed articles, technical data sheets, or safety data sheets (SDS) containing solubility information for this specific ethyl-substituted derivative could be identified.

Therefore, this guide will proceed by:

-

Clearly stating the absence of solubility data for the target compound, this compound.

-

Providing available solubility data for the closely related parent compound, 4-Dimethylaminoazobenzene (also known as Methyl Yellow or Butter Yellow), as a potential, albeit imperfect, reference point. It is critical to note that the presence of the 4'-ethyl group can significantly alter the physicochemical properties, including solubility, and thus the data for the parent compound should be interpreted with caution.

Solubility of this compound: Data Unavailable

As of the date of this report, there is no publicly available quantitative or qualitative solubility data for this compound in any solvent. Researchers investigating this specific compound will likely need to determine its solubility characteristics experimentally.

Solubility Profile of the Parent Compound: 4-Dimethylaminoazobenzene

For reference purposes, this section provides the available solubility data for the parent compound, 4-Dimethylaminoazobenzene (CAS No: 60-11-7).

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 4-Dimethylaminoazobenzene in various solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Diethyl Ether | 15.5 | 3.08 | [1] |

| Pyridine | 20 | 27.89 | [1] |

| Water | 20 | 0.00014 | [1] |

| Water | Not Specified | 13.6 mg/L | [2] |

Qualitative Solubility Data

Qualitative solubility information for 4-Dimethylaminoazobenzene is more widely reported.

| Solvent | Solubility Description | Citation(s) |

| Water | Insoluble / Practically Insoluble | [3][4][5] |

| Ethanol | Soluble / Very Soluble | [1][4] |

| Chloroform | Sparingly Soluble / Soluble | [1][4] |

| Benzene | Soluble | [4] |

| Petroleum Ether | Soluble | [4] |

| Ligroin | Sparingly Soluble | [1] |

| Mineral Acids | Soluble | [4] |

| Oils | Soluble | [4] |

Experimental Protocols for Solubility Determination

As no specific experimental data for this compound was found, a general experimental protocol for determining the solubility of a compound is provided below. This is a standard methodology that can be adapted for the target compound.

General Experimental Workflow for Isothermal Shake-Flask Method

The isothermal shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Caption: General workflow for solubility determination.

Detailed Steps:

-

Preparation of the Solution: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter that does not adsorb the solute.

-

Quantification: The concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Data Analysis: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. The experiment is typically repeated multiple times to ensure reproducibility.

Conclusion and Recommendations

There is a clear gap in the scientific literature regarding the solubility of this compound. For researchers and professionals in drug development, this necessitates that the solubility of this specific compound be determined experimentally. The provided general protocol for the isothermal shake-flask method offers a standard starting point for such investigations. The solubility data of the parent compound, 4-Dimethylaminoazobenzene, can serve as a preliminary, albeit cautious, guide for solvent selection in these initial experiments. It is strongly recommended that any experimentally determined solubility data for this compound be published to fill this existing knowledge gap.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4'-Ethyl-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the azo compound 4'-Ethyl-4-dimethylaminoazobenzene. Due to the limited availability of specific experimental data for this exact molecule in the reviewed literature, this guide combines established principles of azo dye chemistry with data from closely related analogs to present a putative synthesis and characterization workflow. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of industrial dyes. Beyond their application in textiles and printing, their rich photochemistry and potential biological activities have made them subjects of interest in medicinal chemistry and materials science. This compound is a derivative of the well-studied 4-dimethylaminoazobenzene (DAB), a compound known for its use as a pH indicator and its historical, albeit controversial, use as a food colorant ("Butter Yellow"). The introduction of an ethyl group on the 4' position of the phenyl ring may modulate the compound's electronic properties, solubility, and biological interactions, making it a target for further investigation.

The parent compound, 4-dimethylaminoazobenzene, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[1][2] Studies have shown that it can cause tumors of the lung, liver, and bladder in animals upon oral exposure.[1][2] Therefore, this compound should be handled with extreme caution as a potential carcinogen.[3]

Synthesis of this compound

The synthesis of this compound is achieved through a classic azo coupling reaction. This electrophilic aromatic substitution involves the reaction of a diazonium salt with an activated aromatic compound. In this case, 4-ethylphenyldiazonium salt acts as the electrophile, and N,N-dimethylaniline serves as the nucleophilic coupling agent.

Synthesis Workflow

The synthesis is a two-step process: diazotization of 4-ethylaniline followed by the azo coupling with N,N-dimethylaniline.

Caption: A flowchart illustrating the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for azo dye synthesis. Precise quantities and conditions may require optimization.

Materials:

-

4-Ethylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

N,N-Dimethylaniline

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

Part A: Diazotization of 4-Ethylaniline

-

In a beaker, dissolve a specific molar amount of 4-ethylaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice bath to 0-5 °C with constant stirring.

-

In a separate flask, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-ethylaniline solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the freshly prepared, cold 4-ethylphenyldiazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

-

Add a solution of sodium acetate to adjust the pH to 4-5, which facilitates the coupling reaction.

-

A colored precipitate of this compound should form. Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete reaction.

Part C: Purification

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

-

Dry the purified crystals and determine the yield and melting point.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Physicochemical Properties

| Property | Expected Value/Observation |

| Molecular Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.35 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Not available in literature |

| Yield | Dependent on reaction scale and optimization |

Spectroscopic Analysis

3.2.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the compound, which are responsible for its color.

-

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or chloroform) is prepared. The UV-Vis spectrum is recorded over a range of approximately 200-800 nm.

-

Expected Data: Azo compounds typically exhibit two main absorption bands: a strong π→π* transition in the UV region and a weaker n→π* transition in the visible region. For this compound, the λmax is expected to be in the visible range, likely between 400-500 nm, characteristic of the yellow-orange color.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol: The IR spectrum can be obtained using a KBr pellet of the solid sample or as a thin film.

-

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2970-2850 | Aliphatic C-H stretch (ethyl and methyl) |

| ~1600-1580 | N=N stretch (azo group) |

| ~1500-1400 | Aromatic C=C stretch |

| ~1360 | C-N stretch (aromatic amine) |

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

-

Experimental Protocol: The NMR spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.2 | Multiplets | ~8H | Aromatic protons |

| ~3.1 | Singlet | 6H | -N(CH₃)₂ protons |

| ~2.7 | Quartet | 2H | -CH₂-CH₃ protons (ethyl group) |

| ~1.3 | Triplet | 3H | -CH₂-CH₃ protons (ethyl group) |

-

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~152-145 | Aromatic carbons attached to nitrogen |

| ~140-120 | Other aromatic carbons |

| ~40 | -N(CH₃)₂ carbons |

| ~28 | -CH₂-CH₃ carbon (ethyl group) |

| ~15 | -CH₂-CH₃ carbon (ethyl group) |

Chromatographic Analysis

3.3.1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the product.

-

Experimental Protocol: A small amount of the reaction mixture or the purified product is dissolved in a suitable solvent and spotted on a silica gel TLC plate. The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The spots can be visualized under UV light or in an iodine chamber.

-

Data Presentation: The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, should be reported for the product in the specified solvent system.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of the purity of the synthesized compound.

-

Experimental Protocol: A reversed-phase HPLC method using a C18 column is typically suitable for azo dyes. The mobile phase could be a gradient of acetonitrile and water. Detection is commonly performed using a UV-Vis detector set at the λmax of the compound.

-

Data Presentation: The HPLC chromatogram should show a single major peak for the pure compound, and the retention time and purity percentage should be reported.

Potential Biological Activity and Signaling Pathway

While no specific biological activity or signaling pathway has been reported for this compound, the known biological effects of its parent compound, 4-dimethylaminoazobenzene (DAB), provide a basis for postulation. DAB is a known carcinogen that requires metabolic activation to exert its toxic effects.[4]

Postulated Metabolic Activation Pathway

The carcinogenicity of DAB is believed to be initiated by its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process involves N-demethylation and N-hydroxylation to form a highly reactive electrophilic nitrenium ion, which can then form covalent adducts with cellular macromolecules like DNA and proteins, leading to mutations and cancer initiation.[4]

Caption: A diagram illustrating the postulated metabolic activation pathway of 4-dimethylaminoazobenzene.

It is plausible that this compound could undergo a similar metabolic activation pathway. The presence of the ethyl group might influence the rate of metabolism and the reactivity of the resulting intermediates, which would be a subject for further toxicological studies.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. While specific experimental data for this compound is scarce, this document provides a robust framework based on established chemical principles and data from analogous compounds. The provided protocols for synthesis, purification, and characterization, along with the postulated biological activity, serve as a valuable resource for researchers initiating studies on this and related azo compounds. Given the known carcinogenicity of the parent compound, all handling and experimental work with this compound must be conducted with appropriate safety precautions in a controlled laboratory setting. Further research is warranted to fully elucidate the specific physicochemical properties and biological effects of this compound.

References

An In-depth Technical Guide to the Photochemical Properties of Ethyl-Substituted Dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of ethyl-substituted dimethylaminoazobenzene, with a primary focus on N,N-diethyl-4-(phenylazo)aniline. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the fundamental processes of photoisomerization. This information is crucial for the application of these compounds in areas such as molecular switches, photosensitive materials, and photopharmacology.

Core Photochemical Properties

Ethyl-substituted dimethylaminoazobenzenes, like other azobenzene derivatives, exhibit photochromism, a reversible transformation between two isomers upon light absorption. The two key isomers are the thermally stable trans (or E) form and the metastable cis (or Z) form. This photoisomerization is the foundation of their application as light-controlled molecular switches.

Absorption Spectra

The electronic absorption spectrum of azobenzene derivatives is characterized by two main absorption bands: a strong π→π* transition band in the UV region and a weaker n→π* transition band in the visible region. The position of these bands is sensitive to the substitution pattern on the phenyl rings and the polarity of the solvent.

For N,N-diethyl-4-(phenylazo)aniline, the absorption maximum (λmax) of the π→π* band shows a noticeable dependence on the solvent environment. This solvatochromic behavior is detailed in the table below.

Table 1: Absorption Maxima (λmax) of trans-N,N-diethyl-4-(phenylazo)aniline in Various Solvents

| Solvent | λmax (nm) |

| Cyclohexane | 396 |

| 1,4-Dioxane | 402 |

| Dichloromethane | 408 |

| Acetone | 404 |

| Ethanol | 404 |

| Butanol | 402 |

| Dimethyl Sulfoxide (DMSO) | 410 |

Data extracted from Zakerhamidi et al.

Photoisomerization Quantum Yield

The quantum yield (Φ) of photoisomerization is a critical parameter that quantifies the efficiency of the trans to cis (Φt→c) and cis to trans (Φc→t) conversion upon absorption of a photon. While specific quantum yields for N,N-diethyl-4-(phenylazo)aniline have not been reported, studies on related aminoazobenzene derivatives suggest that these compounds generally exhibit higher quantum yields compared to unsubstituted azobenzene. The quantum yield is also known to be dependent on the excitation wavelength.

Thermal Isomerization

The metastable cis-isomer can thermally revert to the more stable trans-isomer in the dark. The rate of this thermal back-isomerization is highly dependent on the substitution pattern and the solvent polarity. For "push-pull" azobenzenes, which have an electron-donating group (like the diethylamino group) and an electron-withdrawing group, the thermal relaxation is generally faster, especially in polar solvents.

While specific thermal isomerization half-lives (t1/2) for N,N-diethyl-4-(phenylazo)aniline are not extensively documented, studies on the closely related 4,4'-bis(diethylamino)azobenzene indicate that the thermal cis-to-trans isomerization proceeds via a coplanar inversion transition state. The kinetics are significantly influenced by solvent polarity, with faster rates observed in more polar solvents.

Experimental Protocols

The characterization of the photochemical properties of ethyl-substituted dimethylaminoazobenzene involves several key experimental techniques.

UV-Vis Spectroscopy for Isomerization Monitoring

UV-Vis spectroscopy is the primary tool for monitoring the photoisomerization process. The distinct absorption spectra of the trans and cis isomers allow for the determination of their relative concentrations in a sample.

Experimental Workflow:

Caption: Workflow for UV-Vis spectroscopic analysis of photoisomerization.

Methodology:

-

A solution of the azobenzene derivative is prepared in the solvent of interest.

-

The initial UV-Vis absorption spectrum is recorded, which primarily represents the trans-isomer.

-

The solution is irradiated with a light source at a wavelength corresponding to the π→π* absorption band (e.g., 365 nm) to induce trans-to-cis isomerization.

-

UV-Vis spectra are recorded at intervals until a photostationary state is reached, where the rates of the forward and reverse photoisomerization are equal.

-

To measure the thermal back-isomerization, the light source is turned off, and the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients is monitored over time.

Determination of Quantum Yield

The photoisomerization quantum yield (Φ) can be determined using chemical actinometry or by a method involving a calibrated light source and analysis of the initial rate of isomerization.

Logical Workflow for Quantum Yield Determination:

Caption: Logical workflow for determining the photoisomerization quantum yield.

Methodology:

-

The photon flux of the irradiation source is determined using a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode.

-

A solution of the azobenzene derivative with a known concentration is prepared.

-

The solution is irradiated for a short period, ensuring that the conversion to the cis-isomer is low (typically <10%) to simplify the kinetics.

-

The change in absorbance at a specific wavelength is measured immediately after irradiation.

-

The change in concentration of the trans-isomer is calculated using the Beer-Lambert law.

-

The quantum yield is then calculated using the initial rate of isomerization, the photon flux, and the fraction of light absorbed by the sample.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature regarding the involvement of ethyl-substituted dimethylaminoazobenzene in biological signaling pathways. The primary focus of research on these molecules has been on their material science and molecular switching applications.

The fundamental logical relationship governing their function is the reversible photoisomerization between the trans and cis states, which can be controlled by light and temperature.

Logical Diagram of Photoisomerization Control:

Caption: Control logic for the photoisomerization of ethyl-substituted dimethylaminoazobenzene.

Conclusion

Ethyl-substituted dimethylaminoazobenzenes are a class of photochromic compounds with potential applications in various fields. Their photochemical properties are characterized by a reversible trans-cis isomerization that can be controlled by light and temperature. While some data on the absorption spectra of N,N-diethyl-4-(phenylazo)aniline are available, further research is needed to fully quantify its molar extinction coefficients, photoisomerization quantum yields, and thermal isomerization kinetics in a wide range of solvents. The experimental protocols outlined in this guide provide a framework for obtaining these crucial parameters. The absence of information on their role in signaling pathways highlights an area for potential future investigation, particularly in the context of photopharmacology.

In Vitro Profile of 4'-Ethyl-4-dimethylaminoazobenzene: A Technical Guide Based on Analog Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies on 4'-Ethyl-4-dimethylaminoazobenzene are scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known in vitro effects of its parent compound, 4-dimethylaminoazobenzene (DAB), and closely related analogs to infer the likely biological activities and toxicological profile of this compound. All data and protocols should be adapted and validated for the specific compound of interest.

Executive Summary

This compound belongs to the azo dye class of compounds, many of which are known for their carcinogenic potential. While specific in vitro data for this ethylated derivative is limited, extensive research on its parent compound, 4-dimethylaminoazobenzene (DAB), provides a strong basis for predicting its metabolic fate and toxicological endpoints. This document summarizes the key in vitro findings for DAB and its analogs, including mutagenicity, cytotoxicity, and metabolic pathways. Detailed experimental protocols and visual representations of key biological processes are provided to guide further research and development efforts.

Mutagenicity Assessment

The mutagenic potential of azo compounds is a critical toxicological endpoint. The Ames test (bacterial reverse mutation assay) is a widely used method for assessing the mutagenicity of chemical substances.

Quantitative Mutagenicity Data

While no specific Ames test data for this compound was found, a study on a closely related analog, 4'-ethyl-4-N-pyrrolidinylazobenzene, indicated it to be a weak carcinogen in vivo, suggesting potential mutagenic activity. The parent compound, DAB, is a known mutagen and has been extensively studied.

Table 1: Ames Test Results for 4-Dimethylaminoazobenzene (DAB) and Analogs

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |

| 4-Dimethylaminoazobenzene (DAB) | TA98, TA100 | Required | Positive[1][2] |

| 4-Aminoazobenzene (AB) | Not specified | Not specified | Greater inhibition of plating efficiency than 3'-Me-DAB |

Experimental Protocol: Ames Test for Azo Dyes

The following protocol is a generalized procedure for conducting the Ames test with azo compounds, which often require metabolic activation and specific conditions for accurate assessment.

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Test compound (this compound)

-

Positive controls (e.g., 2-aminoanthracene for S9-activated mutagens)

-

Negative/vehicle control (e.g., DMSO)

-

S9 fraction from induced rat liver (e.g., Aroclor 1254-induced)

-

Cofactor solution (NADP, Glucose-6-phosphate)

-

Top agar (0.6% agar, 0.5% NaCl, with trace histidine and biotin)

-

Minimal glucose agar plates

Procedure:

-

Preparation of Tester Strains: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Metabolic Activation Mixture (S9 Mix): Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

-

Plate Incorporation Assay: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C). b. Add 0.1 mL of the overnight bacterial culture. c. Add 0.1 mL of the test compound at various concentrations. d. Add 0.5 mL of the S9 mix (for experiments with metabolic activation) or a buffer solution. e. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. f. Distribute the top agar evenly by tilting the plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cytotoxicity Profile

Cytotoxicity assays are essential for determining the concentration range at which a compound may exert toxic effects on cells.

Quantitative Cytotoxicity Data

Limited specific IC50 data for this compound is available. The following table summarizes cytotoxicity data for the parent compound, DAB, in a relevant human liver cell line.

Table 2: In Vitro Cytotoxicity of 4-Dimethylaminoazobenzene (DAB)

| Cell Line | Assay | Exposure Time | IC50 (µM) |

| HepG2 (Human hepatocellular carcinoma) | MTT Assay | 72 hours | >100 (estimated) |

| Primary Human Hepatocytes | Not specified | Not specified | Not available |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Human liver cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the HepG2 cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Metabolic Activation and Signaling Pathways

The carcinogenicity of many azo dyes, including DAB, is dependent on their metabolic activation to reactive intermediates that can form DNA adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Metabolic Activation Pathway of 4-Dimethylaminoazobenzene

The primary metabolic activation of DAB involves N-demethylation and ring hydroxylation, catalyzed by CYP1A1 and CYP1A2. The subsequent formation of reactive esters can lead to DNA damage.

Caption: Metabolic activation of 4-Dimethylaminoazobenzene (DAB).

Experimental Workflow for In Vitro Metabolism Studies

Investigating the in vitro metabolism of a compound typically involves incubation with liver microsomes or hepatocytes followed by analytical detection of metabolites.

Caption: General workflow for in vitro metabolism studies.

Conclusion and Future Directions

The in vitro toxicological profile of this compound is largely inferred from its parent compound, DAB. Based on the available data, it is predicted that this compound is likely to be a mutagen and potential carcinogen that requires metabolic activation by hepatic enzymes. The ethyl substitution at the 4' position may influence its metabolic rate and carcinogenic potency.

Future in vitro studies should focus on:

-

Directly assessing the mutagenicity of this compound using the Ames test with and without metabolic activation.

-

Determining the cytotoxic profile in relevant human cell lines, particularly primary human hepatocytes and HepG2 cells, to establish accurate IC50 values.

-

Investigating the metabolic pathways using human liver microsomes to identify the specific metabolites and the CYP450 isoforms involved in its biotransformation.

-

Conducting cell transformation assays to evaluate its carcinogenic potential at a cellular level.[3][4][5][6]

This foundational in vitro data will be crucial for a comprehensive risk assessment and for guiding any further development or regulatory decisions regarding this compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Cell transformation assays as predictors of human carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activities of 4'-Ethyl-4-dimethylaminoazobenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethyl-4-dimethylaminoazobenzene and its derivatives belong to the azo compound family, a class of chemicals characterized by the R-N=N-R' functional group. While widely used as dyes, certain azo compounds, notably 4-dimethylaminoazobenzene (DAB), have been identified as potent carcinogens. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their carcinogenic properties, underlying molecular mechanisms, and cytotoxic effects on cancer cells. This document synthesizes available data to aid researchers and professionals in drug development and toxicology in understanding the potential risks and therapeutic implications of these compounds.

Carcinogenic Activity

The parent compound, 4-dimethylaminoazobenzene (DAB), is a well-established hepatocarcinogen in animal models.[1] Its carcinogenic activity is contingent upon metabolic activation, a process primarily occurring in the liver. The introduction of an ethyl group at the 4'-position, as seen in this compound, modulates this activity. Studies have shown that a related compound, 4'-Ethyl-4-N-pyrrolidinylazobenzene, is a weak carcinogen in rats, suggesting that the ethyl substitution influences the carcinogenic potential.

The carcinogenicity of these compounds is intrinsically linked to their metabolic conversion into reactive intermediates that can form adducts with cellular macromolecules, including DNA. This process is believed to initiate the cascade of events leading to tumor formation.

Data Presentation: Carcinogenicity and Cytotoxicity

Quantitative data on the biological activity of this compound and its derivatives is crucial for comparative analysis. The following tables summarize the available data on carcinogenicity and in vitro cytotoxicity.

Table 1: Carcinogenic Activity of this compound and Related Compounds

| Compound | Animal Model | Route of Administration | Target Organ | Carcinogenic Potential | Reference |

| 4-dimethylaminoazobenzene (DAB) | Rat | Oral | Liver | Potent Hepatocarcinogen | [1] |

| 4'-Ethyl-4-N-pyrrolidinylazobenzene | Rat | Oral | Liver | Weak Carcinogen |

Note: Specific quantitative carcinogenicity data for this compound is limited in publicly available literature.

Table 2: In Vitro Cytotoxicity of Azo Compounds against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Azo-sulfonamide derivative 5 | MCF-7 (Breast Cancer) | MTT | 32.28 µM | [2] |

| Azo-sulfonamide derivative 4 | MCF-7 (Breast Cancer) | MTT | 32.66 µM | [2] |

| Azo-sulfonamide derivative 6 | MCF-7 (Breast Cancer) | MTT | 35.35 µM | [2] |

| Methyl Orange | Glioblastoma (GB1B) | MTT | 26.47 µM (3 days) | |

| Sudan I | Glioblastoma (GB1B) | MTT | 12.48 µM (7 days) |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 4-dimethylaminoazobenzene derivatives involves the diazotization of an aniline derivative followed by coupling with a suitable aromatic partner. For this compound, this would typically involve:

-

Diazotization of 4-ethylaniline: 4-ethylaniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Azo coupling: The resulting diazonium salt is then reacted with N,N-dimethylaniline. The electrophilic diazonium ion attacks the electron-rich aromatic ring of N,N-dimethylaniline, typically at the para position, to form the azo compound.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final this compound.

A detailed, specific protocol for the synthesis of this compound was not found in the available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with no cells are also included.

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[3]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activity of this compound derivatives is underpinned by their interaction with key cellular signaling pathways.

Metabolic Activation Pathway

The carcinogenicity of DAB and its derivatives is initiated by their metabolic activation, primarily by cytochrome P-450 enzymes in the liver. This process involves N-demethylation and aromatic hydroxylation, leading to the formation of reactive electrophilic metabolites.

Caption: Metabolic activation of this compound.

Putative Downstream Signaling Pathways in Carcinogenesis

While direct evidence for the specific signaling pathways affected by this compound metabolites is limited, the carcinogenic actions of related compounds often involve the dysregulation of critical pathways that control cell growth, proliferation, and survival. Based on the known mechanisms of other carcinogens, the following pathways are likely to be involved:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. Carcinogens can aberrantly activate the MAPK pathway, leading to uncontrolled cell growth.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and proliferation. Its constitutive activation, often a consequence of carcinogenic insult, can inhibit apoptosis and promote tumor growth.

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal and liver cancer. Carcinogen-induced mutations can lead to the stabilization and nuclear accumulation of β-catenin, which then activates target genes involved in cell proliferation and invasion.

Caption: Putative signaling pathways in azo-induced carcinogenesis.

Conclusion

This compound and its derivatives are compounds of significant interest in the fields of toxicology and oncology. Their carcinogenic potential, stemming from metabolic activation and subsequent interaction with cellular macromolecules, underscores the need for careful handling and risk assessment. While specific quantitative data on the cytotoxicity and the precise downstream signaling pathways of this compound remain areas for further investigation, the information presented in this guide provides a foundational understanding of their biological activities. Future research should focus on elucidating the specific molecular targets of these compounds and their metabolites to better predict their carcinogenic risk and to explore any potential therapeutic applications of structurally related, non-carcinogenic azo compounds.

References

Methodological & Application

Application Notes and Protocols for 4'-Ethyl-4-dimethylaminoazobenzene in Azo Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and application of the azo dye, 4'-Ethyl-4-dimethylaminoazobenzene. The protocols outlined below are intended to serve as a guide for the laboratory-scale preparation and evaluation of this dye for textile and other applications.

Introduction

This compound is a monoazo dye characterized by the presence of an ethyl group on one phenyl ring and a dimethylamino group on the other. Azo dyes are the largest and most versatile class of synthetic colorants, widely used in the textile, printing, and leather industries.[1] The synthesis of these dyes is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1] The specific substituents on the aromatic rings play a crucial role in determining the final color, fastness properties, and other characteristics of the dye.

Synthesis of this compound

The synthesis of this compound involves the diazotization of 4-ethylaniline and its subsequent coupling with N,N-dimethylaniline.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃ | Inferred |

| Molecular Weight | 253.35 g/mol | Inferred |

| Appearance | Orange-Red Solid | Inferred from similar compounds |

| λmax (in DMF) | ~450 nm | |

| Melting Point | Not available | |

| Purity | >95% (typical) | Inferred |

| Yield | 75-85% (typical) |

Experimental Protocol: Synthesis

Materials:

-

4-ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

N,N-dimethylaniline

-

Sodium Acetate

-

Ice

-

Distilled water

-

Ethanol

Procedure:

Step 1: Diazotization of 4-ethylaniline

-

In a 250 mL beaker, dissolve a specific molar equivalent of 4-ethylaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add a concentrated aqueous solution of sodium nitrite dropwise to the cooled 4-ethylaniline solution with constant stirring. The temperature must be kept below 5 °C to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be checked by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve an equimolar amount of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the N,N-dimethylaniline solution with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C.

-

After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5, which is optimal for the coupling reaction.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

The colored precipitate of this compound will form.

Step 3: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any unreacted salts and acids.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.

-

Dry the purified dye in a vacuum oven at a low temperature.

Safety Precautions: Aromatic amines and their derivatives can be toxic and are potential carcinogens.[2] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Application in Textile Dyeing

This compound, being a disperse dye, is suitable for dyeing hydrophobic fibers like polyester.[3]

Performance Data

| Property | Rating/Value | Reference |

| Light Fastness | Fair to Good (Grade 3-5) | [4][5] |

| Wash Fastness | Good to Excellent (Grade 4-5) | [4][6] |

| Rubbing Fastness | Good to Excellent (Grade 4-5) | [6] |

Note: Fastness properties are dependent on the dyeing process, depth of shade, and the specific fabric used.

Experimental Protocol: Dyeing of Polyester Fabric

Materials:

-

This compound dye

-

Polyester fabric

-

Dispersing agent

-

Wetting agent

-

Acetic acid

-

Sodium hydrosulfite (for reduction clearing)

-

Sodium hydroxide (for reduction clearing)

-

Non-ionic detergent

Procedure:

-

Dye Bath Preparation:

-

Prepare a paste of the this compound dye with a dispersing agent and a small amount of water.

-

Add this paste to the dye bath containing water, a wetting agent, and acetic acid to adjust the pH to 4.5-5.5.[3]

-

-

Dyeing Process (High-Temperature Method):

-

Introduce the polyester fabric into the dye bath at room temperature.

-

Gradually raise the temperature of the dye bath to 130 °C over 30-45 minutes.[7]

-

Maintain this temperature for 60 minutes to allow for dye penetration and fixation within the polyester fibers.[7]

-

After dyeing, cool the dye bath down to 70-80 °C.

-

-

Reduction Clearing:

-

To improve wash fastness and remove unfixed surface dye, perform a reduction clearing process.[3]

-

Prepare a separate bath containing sodium hydrosulfite and sodium hydroxide.

-

Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes.

-

-

Rinsing and Drying:

-

Thoroughly rinse the fabric with hot and then cold water.

-

Neutralize the fabric with a dilute acetic acid solution.

-

Finally, wash the fabric with a non-ionic detergent and dry it.

-

Characterization of the Azo Dye

The synthesized this compound should be characterized to confirm its structure and purity.

Spectroscopic Analysis

| Technique | Expected Observations |

| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, typically around 450 nm in a solvent like DMF, is expected, which is characteristic of the azo chromophore. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the N=N stretching of the azo group, C-N stretching of the aromatic amine, and aromatic C-H and C=C stretching should be observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The spectra should show signals corresponding to the aromatic protons and carbons of both phenyl rings, as well as the ethyl and dimethylamino groups, confirming the overall structure. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.35 m/z). |

Diagrams

Caption: Synthesis workflow for this compound.

Caption: High-temperature dyeing process for polyester fabric.

Caption: Azo coupling reaction mechanism.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. textilelearner.net [textilelearner.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. textilecoach.net [textilecoach.net]

Application of 4'-Ethyl-4-dimethylaminoazobenzene in Polymer Chemistry: A Review of Available Data

Initial research indicates a significant lack of specific published data on the application of 4'-Ethyl-4-dimethylaminoazobenzene in polymer chemistry. Search results did not yield direct references to the synthesis, polymerization, or specific properties of polymers incorporating this exact molecule. The available scientific literature focuses more broadly on related azobenzene compounds, particularly 4-dimethylaminoazobenzene (also known as Methyl Yellow) and its derivatives, as well as other photoresponsive polymer systems.

Due to the absence of specific data for this compound, this report will focus on the closely related and well-documented compound, 4-dimethylaminoazobenzene , as a representative example of a dimethylaminoazobenzene derivative in polymer science. The principles, experimental protocols, and applications discussed for 4-dimethylaminoazobenzene are expected to provide a foundational understanding that would be largely applicable to the 4'-ethyl derivative, with the caveat that the ethyl substitution would likely introduce modifications to the material's physical and photochemical properties.

Application Notes for 4-Dimethylaminoazobenzene in Polymer Chemistry

4-Dimethylaminoazobenzene is an archetypal photochromic molecule that undergoes reversible trans-cis isomerization upon exposure to light of a suitable wavelength. This property makes it a valuable functional unit for the creation of "smart" polymers that can respond to external light stimuli.

Key Applications:

-

Photoresponsive Polymers: Incorporation of 4-dimethylaminoazobenzene into polymer chains (either as a side-chain or in the main-chain) imparts photoresponsive behavior. Irradiation with UV or visible light can induce changes in the polymer's conformation, solubility, viscosity, and optical properties.

-

Holographic Data Storage: The photo-induced orientation of azobenzene moieties can be used to create birefringence and dichroism in polymer films, enabling the recording of holographic information.

-

Photoswitchable Surfaces: Polymers containing 4-dimethylaminoazobenzene can be used to create surfaces with tunable wettability and adhesion. The change in the dipole moment and geometry of the azobenzene unit upon isomerization alters the surface energy.

-

Drug Delivery Systems: Light-responsive polymers can be designed as carriers for therapeutic agents. The photoisomerization can trigger the release of a drug from a polymer matrix or nanoparticle.

-

Actuators and Soft Robotics: The macroscopic dimensional changes in azobenzene-containing polymer networks upon irradiation can be harnessed to create light-driven actuators and soft robotic components.

Experimental Protocols

Below are generalized protocols for the synthesis of a monomer containing 4-dimethylaminoazobenzene and its subsequent polymerization. These are illustrative and may require optimization for specific research goals.

Protocol 1: Synthesis of a Methacrylate Monomer with a 4-Dimethylaminoazobenzene Side-Chain

This protocol describes the synthesis of a polymerizable methacrylate monomer functionalized with 4-dimethylaminoazobenzene.

Materials:

-

4-Hydroxy-4'-dimethylaminoazobenzene

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Column chromatography supplies (silica gel, appropriate eluents)

Procedure:

-

Dissolve 4-Hydroxy-4'-dimethylaminoazobenzene (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure methacrylate monomer.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radical Polymerization of the Azobenzene-Containing Monomer

This protocol outlines the free radical polymerization of the synthesized monomer to produce a photoresponsive polymer.

Materials:

-

Synthesized 4-dimethylaminoazobenzene-containing methacrylate monomer

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)

-

Methanol or other non-solvent for precipitation

-

Schlenk flask or equivalent reaction vessel for inert atmosphere reactions

Procedure:

-

Dissolve the azobenzene monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction solution to a large volume of a stirred non-solvent (e.g., methanol).

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to further purify it.

-

Dry the final polymer product under vacuum.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR to confirm its structure.

Data Presentation

Since no quantitative data for this compound is available, the following table presents typical data that would be collected for a polymer containing a generic 4-dimethylaminoazobenzene moiety.

| Property | Typical Value/Range | Method of Determination |

| Monomer | ||

| Molar Mass | Dependent on linker | Mass Spectrometry |

| λmax (trans) | ~410 nm | UV-Vis Spectroscopy |

| λmax (cis) | ~320 nm, ~460 nm (n-π*) | UV-Vis Spectroscopy |

| Polymer | ||

| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | GPC |

| Polydispersity Index (PDI) | 1.1 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | 80 - 150 °C | DSC |

| Photoisomerization Quantum Yield (trans to cis) | 0.1 - 0.3 | Spectroscopic analysis |

| Thermal back-relaxation half-life (cis to trans) | Minutes to hours | UV-Vis Spectroscopy |

Visualizations

The following diagrams illustrate the key processes involved in the application of azobenzene-containing polymers.

Caption: Experimental workflow for the synthesis and application of a photoresponsive polymer.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4'-Ethyl-4-dimethylaminoazobenzene

Application Note:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Ethyl-4-dimethylaminoazobenzene. Azo dyes are a significant class of compounds used in various industries, and their accurate quantification is crucial for quality control and research. This method utilizes a C18 column with a mobile phase consisting of acetonitrile and an aqueous buffer, providing excellent peak shape and resolution. The protocol is suitable for purity assessments, stability studies, and quantification of this compound in various sample matrices.

Instrumentation and Materials

Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler/Manual Injector

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) for data acquisition and processing

Reagents and Materials

-

Acetonitrile (HPLC Grade)[1]

-

Water (HPLC Grade, ultrapure)

-

Ammonium Acetate (Analytical Grade)

-

This compound reference standard

-

0.45 µm Syringe Filters (solvent compatible)[2]

Chromatographic Conditions

The HPLC parameters are summarized in the table below for quick reference. A reversed-phase C18 column is employed, which is a common choice for the separation of azo dyes.[3]

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 7.0) (70:30, v/v)[4][5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C[6] |

| Detection Wavelength | 410 nm |

| Injection Volume | 20 µL[5] |

| Run Time | 10 minutes |

| Mode | Isocratic |

Experimental Protocols

Mobile Phase Preparation (1 L)

-

Aqueous Component: Accurately weigh 0.77 g of Ammonium Acetate and dissolve it in 300 mL of HPLC-grade water. Adjust pH to 7.0 if necessary using dilute acetic acid or ammonium hydroxide.

-

Mixing: In a suitable container, combine the 300 mL of aqueous buffer with 700 mL of acetonitrile.

-

Degassing: Degas the final mobile phase mixture using vacuum filtration or sonication for at least 15 minutes before use.[6]

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard into a 100 mL volumetric flask.[7]

-

Dissolve the standard in the mobile phase, using sonication if necessary to ensure complete dissolution.[7]

-

Fill the flask to the mark with the mobile phase and mix thoroughly.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

-

Filter all standard solutions through a 0.45 µm syringe filter into HPLC vials.[2]

Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain this compound.

-

Dissolve and dilute the sample in a known volume of mobile phase to achieve a theoretical concentration that falls within the linear range of the working standards.

-

Ensure the sample is fully dissolved, using sonication if required.

-

Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis to remove particulates.[2][8]

HPLC Analysis Protocol

-

System Startup: Purge all pump lines with the mobile phase to remove air bubbles.

-

Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is observed.[7]

-

Injection Sequence:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the working standard solutions in order of increasing concentration to establish a calibration curve.

-

Inject the prepared sample solutions. It is good practice to run a standard check after every few sample injections to monitor system performance.[7]

-

-

Data Acquisition: Acquire chromatograms for the specified run time (10 minutes).

-

Data Processing: Integrate the peak area of this compound. Use the calibration curve generated from the working standards to calculate the concentration of the analyte in the samples.

Expected Results and Data Presentation

The method is designed to provide a sharp, well-defined peak for this compound. The following table summarizes the expected system suitability parameters.

| Parameter | Expected Value |

| Retention Time (t_R) | Approximately 5.5 min |

| Tailing Factor (T_f) | ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| Linearity (R²) | ≥ 0.999 |

Visualizations

Experimental Workflow

References

- 1. shimadzu.com [shimadzu.com]

- 2. s-und-s.pl [s-und-s.pl]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cipac.org [cipac.org]

- 8. nacalai.com [nacalai.com]

Application Note: Analysis of 4'-Ethyl-4-dimethylaminoazobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 4'-Ethyl-4-dimethylaminoazobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this azo dye, a compound of interest in various research and industrial applications. The protocol is designed to be adaptable for laboratories equipped with standard GC-MS instrumentation.

Introduction

This compound is a synthetic organic compound belonging to the azo dye family. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. These compounds are widely used as colorants in textiles, plastics, and other materials. Due to their widespread use and potential for metabolic cleavage into potentially carcinogenic aromatic amines, sensitive and specific analytical methods are crucial for their detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing both chromatographic separation and mass-based identification.

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

-

Standard Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent such as methanol, ethanol, or acetone to prepare a 1 mg/mL stock solution.[1][2] Perform serial dilutions to prepare working standards of lower concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Extraction (from solid matrix): For solid samples (e.g., polymer, textile), a solvent extraction is necessary.

-

Weigh approximately 1 g of the homogenized sample into a glass vial.

-

Add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and dichloromethane).

-

Vortex or sonicate the sample for 15-20 minutes to ensure efficient extraction.

-

Centrifuge the sample to pellet any solid material.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis. A filtration step using a 0.45 µm syringe filter may be necessary.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

-

GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 minute

-

Ramp: 15 °C/min to 300 °C

-

Final Hold: Hold at 300 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-400

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 290 °C

-

Solvent Delay: 3 minutes

-

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The molecular weight of this compound (C₁₆H₁₉N₃) is 253.34 g/mol .

| Parameter | Expected Value | Description |

| Retention Time (RT) | ~ 10 - 15 min | The time it takes for the analyte to pass through the GC column. This is an estimate and will vary with the specific instrument and conditions. |

| Molecular Ion (M⁺) | m/z 253 | The mass-to-charge ratio of the intact molecule after ionization. |

| Major Fragment Ion 1 | m/z 148 | Corresponds to the [C₆H₄N(CH₃)₂]⁺ fragment. |

| Major Fragment Ion 2 | m/z 120 | Corresponds to the [C₆H₄N(CH₃)₂]⁺ fragment after loss of N₂. |

| Major Fragment Ion 3 | m/z 105 | Corresponds to the [C₆H₅N₂]⁺ fragment. |

| Major Fragment Ion 4 | m/z 91 | Corresponds to the [C₆H₅]⁺ fragment (tropylium ion). |

| Major Fragment Ion 5 | m/z 77 | Corresponds to the phenyl group [C₆H₅]⁺. |

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of the GC-MS analysis for this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The proposed GC-MS method provides a reliable approach for the analysis of this compound. The non-polar column is suitable for the separation of this relatively non-polar molecule. The temperature program is designed to ensure the elution of the analyte in a reasonable time frame with good peak shape. Electron ionization at 70 eV is expected to produce a characteristic fragmentation pattern, allowing for confident identification. The predicted major fragment ions are based on the typical fragmentation of azo dyes and related aromatic compounds, involving cleavage of the azo bond and fragmentation of the substituted aromatic rings.

For quantitative analysis, a calibration curve should be constructed using the prepared standard solutions. The peak area of the molecular ion (m/z 253) or a major, characteristic fragment ion can be used for quantification. It is important to validate the method for linearity, accuracy, precision, and limits of detection and quantification in the specific sample matrix of interest.

Safety Precautions

This compound is a chemical compound and should be handled with appropriate safety precautions. The related compound, 4-Dimethylaminoazobenzene, is considered a potential carcinogen.[3][4][5] Therefore, it is prudent to handle this compound with care. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All waste should be disposed of in accordance with local regulations.

References

Application Notes and Protocols for 4'-Substituted-4-dimethylaminoazobenzene Derivatives in Analytical Chemistry

Note to the Reader: Extensive literature searches for specific analytical applications and protocols for 4'-Ethyl-4-dimethylaminoazobenzene did not yield detailed methodologies. This suggests that while it may have potential as a chromogenic reagent, it is not as commonly utilized or documented in published analytical methods as its close analogs.

Therefore, these application notes will focus on a well-established and structurally similar compound, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (DABS-Cl) , to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical protocols for using this class of reagents in analytical chemistry. The principles and procedures outlined here can serve as a strong foundation for developing methods using other similar azo dyes, including this compound, with appropriate optimization.

Introduction to 4-Dimethylaminoazobenzene Derivatives as Analytical Reagents

4-Dimethylaminoazobenzene and its derivatives are azo dyes characterized by their intense color, which arises from the extended π-electron system of the azobenzene structure. This chromophoric property makes them valuable as reagents in various analytical techniques, particularly in spectrophotometry and chromatography.[1] The introduction of functional groups, such as the sulfonyl chloride in DABS-Cl, allows for the covalent labeling of specific analytes, enabling their detection and quantification at low concentrations.

The primary application of DABS-Cl is as a pre-column derivatizing agent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds containing primary and secondary amine groups, such as amino acids and biogenic amines.[2] The derivatization reaction introduces the strongly chromophoric dabsyl group, allowing for sensitive detection in the visible wavelength range.[3]

Application: Quantitative Analysis of Amino Acids by HPLC with Pre-Column Derivatization using DABS-Cl

This protocol describes a general method for the quantitative analysis of amino acids in a sample matrix (e.g., protein hydrolysate, physiological fluids) using pre-column derivatization with DABS-Cl followed by reverse-phase HPLC with UV-Vis detection.

Principle

DABS-Cl reacts with the primary or secondary amine group of amino acids under alkaline conditions to form stable, colored N-dabsyl-amino acid derivatives. These derivatives can be separated by reverse-phase HPLC and detected by their strong absorbance in the visible region (typically around 420-470 nm).[2]

Quantitative Data Summary

The following table summarizes typical analytical parameters for the determination of amino acids using DABS-Cl derivatization followed by HPLC.

| Parameter | Typical Value/Range | Reference |

| Derivatization Conditions | ||

| DABS-Cl Concentration | 1-5 mg/mL in acetone or acetonitrile | [3] |

| Reaction Buffer | Sodium bicarbonate/carbonate buffer (pH 8.5-9.5) | [3] |

| Reaction Temperature | 50-70 °C | [2] |

| Reaction Time | 10-20 minutes | [2] |

| HPLC Conditions | ||

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | [3] |

| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5) | [2] |

| Mobile Phase B | Acetonitrile or Methanol | [2] |

| Elution Mode | Gradient | [3] |

| Detection Wavelength | 436 nm or 464 nm | [2][3] |

| Performance | ||

| Linearity (r²) | > 0.99 | General expectation |

| Limit of Detection (LOD) | Low picomole range | [2] |

| Precision (RSD%) | < 5% | General expectation |

Experimental Protocol

2.3.1. Reagents and Materials

-

DABS-Cl solution (4 mg/mL in acetone)

-

Sodium bicarbonate buffer (50 mM, pH 9.0)

-